molecular formula C13H11NO2S B1278732 5-Amino-2-(phenylthio)benzoic acid CAS No. 63185-86-4

5-Amino-2-(phenylthio)benzoic acid

Cat. No. B1278732
CAS RN: 63185-86-4
M. Wt: 245.3 g/mol
InChI Key: MKSHKRLNPIFOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves the diazotization of aromatic amines and subsequent coupling reactions, as seen in the synthesis of 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid . Another method includes cyclization reactions, such as the preparation of 2-amino-6-chloro-4-(trifluoromethyl)benzothiazole, which is then hydrolytically cleaved to yield benzenethiol derivatives . These methods suggest that the synthesis of 5-Amino-2-(phenylthio)benzoic acid could potentially involve similar strategies, such as the functionalization of benzoic acid with amino and phenylthio groups.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be characterized using various spectroscopic techniques, including NMR, UV-VIS, IR, and mass spectrometry . The molecular structures and geometries can also be optimized using computational methods such as Density Functional Theory (DFT) . These techniques would likely be applicable in analyzing the molecular structure of 5-Amino-2-(phenylthio)benzoic acid.

Chemical Reactions Analysis

The chemical reactions of benzoic acid derivatives can involve acid-base dissociation and tautomerism, as observed in azo-benzoic acids . The reactivity of such compounds with DNA has also been studied, with some compounds showing no DNA cleavage activity . The conversion of related compounds into other structures, such as benzothiazines and their sulfones, has been demonstrated . These findings provide a basis for understanding the potential chemical reactivity of 5-Amino-2-(phenylthio)benzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be influenced by substituents on the aromatic ring. For instance, the presence of amino and chloro groups can lead to the formation of specific hydrogen-bonded motifs in the crystal structure . The solubility, melting point, and other physical properties would be expected to vary based on the specific substituents present in 5-Amino-2-(phenylthio)benzoic acid. The compound's behavior in different solvents and pH conditions could also be inferred from studies on similar compounds .

Scientific Research Applications

Electrochemical Behavior and Cleavage of Azo Bonds

5-Amino-2-(phenylthio)benzoic acid is relevant in studies investigating the electrochemical reduction of azo compounds. For instance, Mandić et al. (2004) explored the electrochemical reduction of related compounds, leading to products like 5-amino salicylic acid, highlighting the significance of substituent positions and solution pH on their electrochemical behavior (Mandić, Nigović, & Šimunić, 2004).

Biosynthesis of Natural Products

Kang, Shen, and Bai (2012) discussed the biosynthesis of natural products derived from amino hydroxy benzoic acids. These compounds are precursors for a wide range of natural products, indicating potential applications of 5-amino-2-(phenylthio)benzoic acid in the synthesis of diverse bioactive molecules (Kang, Shen, & Bai, 2012).

Synthesis of Derivatives for Enhanced Activity

Zhao Zheng-bao (2010) focused on synthesizing derivatives of 5-aminosalicylic acid, which could potentially include modifications involving phenylthio benzoic acid groups. Such derivatives aim to enhance activity and reduce side effects, demonstrating the role of 5-amino-2-(phenylthio)benzoic acid in medicinal chemistry (Zhao Zheng-bao, 2010).

Anticancer Properties of Phenylaminosulfanyl Derivatives

Ravichandiran et al. (2019) investigated the synthesis and anticancer evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives. This research implies the relevance of phenylthio-based compounds, like 5-amino-2-(phenylthio)benzoic acid, in developing potential anticancer agents (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).

Inhibition and Adsorption Studies for Corrosion

Verma et al. (2015) conducted studies on phenylthio-pyrrole-carbonitriles, which are structurally related to 5-amino-2-(phenylthio)benzoic acid. Their research on mild steel corrosion inhibition in acidic conditions highlights potential applications of similar compounds in materials science (Verma, Ebenso, Bahadur, Obot, & Quraishi, 2015).

properties

IUPAC Name

5-amino-2-phenylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c14-9-6-7-12(11(8-9)13(15)16)17-10-4-2-1-3-5-10/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSHKRLNPIFOSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443795
Record name 5-amino-2-(phenylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-(phenylthio)benzoic acid

CAS RN

63185-86-4
Record name 5-amino-2-(phenylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.